4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline
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Overview
Description
4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline is a chemical compound that features a bromonaphthalene moiety linked to a dichloroaniline structure via an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline typically involves the reaction of 6-bromonaphthalen-2-ol with 3,5-dichloroaniline in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Potassium carbonate or sodium hydroxide
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: Elevated temperatures around 80-100°C
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline can undergo various chemical reactions, including:
Oxidation: The bromonaphthalene moiety can be oxidized to form corresponding naphthoquinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline involves its interaction with specific molecular targets and pathways. The bromonaphthalene moiety can intercalate with DNA, while the dichloroaniline structure can interact with enzymes and receptors. These interactions can lead to the modulation of biological processes, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate
- 1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one
- (6-Bromonaphthalen-2-yl)boronic acid
Uniqueness
4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline is unique due to its combination of bromonaphthalene and dichloroaniline moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
83054-46-0 |
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Molecular Formula |
C16H10BrCl2NO |
Molecular Weight |
383.1 g/mol |
IUPAC Name |
4-(6-bromonaphthalen-2-yl)oxy-3,5-dichloroaniline |
InChI |
InChI=1S/C16H10BrCl2NO/c17-11-3-1-10-6-13(4-2-9(10)5-11)21-16-14(18)7-12(20)8-15(16)19/h1-8H,20H2 |
InChI Key |
UBSCEDIDUDHHNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OC3=C(C=C(C=C3Cl)N)Cl |
Origin of Product |
United States |
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